Cas no 1552974-83-0 (2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one)

2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
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- 1552974-83-0
- 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
- AKOS026740972
- EN300-183833
- 1(2H)-Naphthalenone, 2-amino-3,4-dihydro-4-methyl-
- 2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
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- Inchi: 1S/C11H13NO/c1-7-6-10(12)11(13)9-5-3-2-4-8(7)9/h2-5,7,10H,6,12H2,1H3
- InChI Key: LXRIQMBYSYFUAA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C)CC1N
Computed Properties
- Exact Mass: 175.099714038g/mol
- Monoisotopic Mass: 175.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.092±0.06 g/cm3(Predicted)
- Boiling Point: 289.4±39.0 °C(Predicted)
- pka: 7.63±0.40(Predicted)
2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-183833-0.5g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-183833-5g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-183833-0.05g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-183833-0.25g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-183833-0.1g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-183833-1.0g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-183833-2.5g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-183833-5.0g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-183833-10.0g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-183833-10g |
2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one |
1552974-83-0 | 10g |
$3315.0 | 2023-09-19 |
2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
Additional information on 2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Introduction to 2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1552974-83-0)
2-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one, identified by its Chemical Abstracts Service (CAS) number 1552974-83-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydronaphthalene class, characterized by a partially saturated naphthalene ring system. The presence of both an amino group and a methyl substituent at specific positions on the tetrahydronaphthalene core imparts unique chemical and pharmacological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural framework of 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one consists of a seven-membered aromatic ring fused with a five-membered cyclohexane ring. The amino group (–NH₂) at the 2-position and the methyl group (–CH₃) at the 4-position are key functional moieties that influence its reactivity and biological activity. This molecular configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.
In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their diverse pharmacological profiles. Studies have demonstrated that compounds within this class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one structure provides a scaffold for designing molecules with enhanced binding affinity and selectivity towards therapeutic targets.
One of the most compelling aspects of 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel derivatives with improved pharmacokinetic and pharmacodynamic properties. For instance, modifications at the 1-position or the 5-position of the tetrahydronaphthalene ring have been explored to enhance solubility and metabolic stability.
The amino group at the 2-position is particularly noteworthy as it can participate in hydrogen bonding interactions with biological targets. This property is crucial for designing drugs that require precise binding to specific sites on enzymes or receptors. Additionally, the methyl group at the 4-position can influence the overall shape and electronic distribution of the molecule, further modulating its interaction with biological systems.
Recent advancements in computational chemistry have enabled more efficient screening of tetrahydronaphthalene derivatives like 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one. Molecular docking studies have identified potential binding modes with target proteins relevant to various diseases. These computational insights have guided experimental efforts to optimize lead compounds for clinical development.
The synthesis of 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves multi-step organic reactions that highlight its synthetic versatility. Traditional approaches include cyclization reactions followed by functional group transformations to introduce the amino and methyl groups at desired positions. However, modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions offer more efficient routes to complex tetrahydronaphthalene derivatives.
In terms of pharmaceutical applications, 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological targets suggests its utility in treating conditions such as cancer or inflammation. While further research is needed to fully elucidate its mechanism of action and clinical efficacy, this compound represents an exciting opportunity for drug development.
The chemical properties of 1552974-83-0, including its solubility profile and stability under various conditions, are also critical factors in determining its feasibility for pharmaceutical use. Investigations into optimizing these properties will be essential for advancing this compound toward commercialization.
Future research directions may focus on exploring analogs of 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one that exhibit improved pharmacological profiles or reduced toxicity. By systematically modifying key structural features, researchers can fine-tune the biological activity of these compounds to meet therapeutic needs.
In conclusion, 2-amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1552974-83) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, while recent advances in synthetic and computational chemistry provide powerful tools for optimizing its properties.
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